molecular formula C25H22ClN3O3S B2779728 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate CAS No. 953135-59-6

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate

Cat. No. B2779728
CAS RN: 953135-59-6
M. Wt: 479.98
InChI Key: ISELXCTZQUPDFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate”, there are studies on the synthesis of similar compounds. For instance, a study aimed to design, molecularly dock, synthesize, and assess the anxiolytic potential of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole .

Scientific Research Applications

Pharmacological Potential and Synthesis Techniques

  • PPARgamma Agonists Development : Compounds similar to "2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate" have been investigated for their PPARgamma agonistic activities, highlighting the importance of structural modifications for enhancing solubility and functional activity. Notably, modifications of the phenyl alkyl ether moiety have led to potent agonists with improved aqueous solubility, demonstrating the compound's relevance in developing diabetes and obesity treatments (J. Collins et al., 1998).

  • Antibacterial and Antifungal Activities : Research on derivatives similar to the specified compound has shown significant antimicrobial properties. For instance, novel pyridine derivatives have been synthesized and screened for their antibacterial and antifungal activities, emphasizing the compound's potential in addressing infectious diseases (N. Patel & S. N. Agravat, 2007).

  • Antitumor Activity : Derivatives of the compound have been evaluated for antitumor activity, with some showing considerable anticancer activity against various cancer cell lines. This suggests its potential application in cancer therapy research, particularly in designing new chemotherapeutic agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

  • Anticonvulsant Properties : Studies have also focused on the synthesis and pharmacological evaluation of related compounds for their potential anticonvulsant effects, contributing to the development of new treatments for epilepsy and seizure disorders (M. Faizi et al., 2012).

  • Molecular Design and Efficiency : The efficient synthesis of related compounds using microwave heating has been explored, demonstrating the compound's relevance in facilitating rapid and efficient pharmaceutical compound development (E. Menteşe et al., 2015).

properties

IUPAC Name

[2-(4-phenylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c26-18-6-8-20(9-7-18)31-17-24(30)32-21-10-11-22-23(16-21)33-25(27-22)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISELXCTZQUPDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate

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